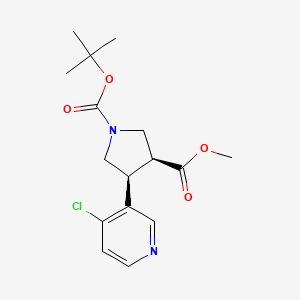
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride
Vue d'ensemble
Description
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride is a biochemical compound with the molecular formula C13H17NO3•HCl and a molecular weight of 271.74 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COC1=C (C=C (C=C1)C (=O)O)CN2CCCC2.Cl . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a pyrrolidine ring (a five-membered ring with one nitrogen atom), all attached to a benzene ring .Applications De Recherche Scientifique
Synthesis and Characterization
- 4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride has been utilized in the synthesis of various compounds. For instance, a study described the preparation of 14C- and 18O-labeled 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]-pyridine hydrochloride, a cardiotonic with inotropic and vasodilator activities, using different forms of 14C-labeled 2-methoxy-4-(methylthio) benzoic acid (Kau, Krushinski, & Robertson, 1985).
Role in Medicinal Chemistry
- The compound has played a role in the development of medicinal compounds. A research described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of agrochemicals and medicinal compounds, from N-substituted 4-methyl-2-pyrrolidinones (Ghelfi et al., 2003).
Applications in Organic Synthesis
- The compound has been used in organic synthesis processes. For example, a study reported the large-scale synthesis of N-benzyl-4-formylpiperidine through partial reduction of esters using aluminum hydride reagents modified with pyrrolidine, indicating potential applications of this reagent in various synthetic processes (Abe et al., 2001).
Development of Biological Imaging Applications
- The compound has also found use in the field of biological imaging. A study focused on the synthesis and photophysical characterization of ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes containing a pyridyl-amine-pyrrole group derived from 4-methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride, highlighting their potential in biological imaging applications (Nolan et al., 2006).
Influence on Anticancer Drug Development
- This compound plays a significant role in anticancer drug development. A study demonstrated the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a key intermediate for small molecule anticancer drugs, indicating its importance in cancer treatment research (Zhang et al., 2018).
Propriétés
IUPAC Name |
4-methoxy-3-(pyrrolidin-1-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-12-5-4-10(13(15)16)8-11(12)9-14-6-2-3-7-14;/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDVKCHEBLVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)


![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)


